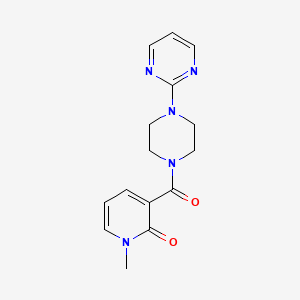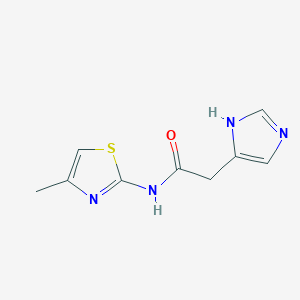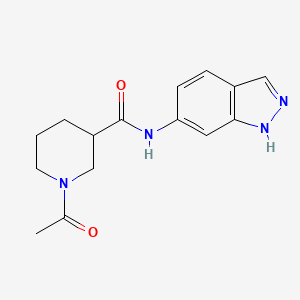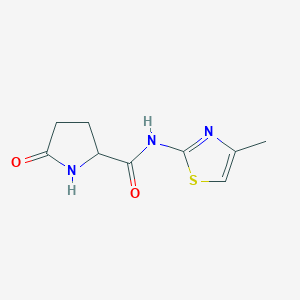
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as MPP and is a pyridinone derivative. MPP has been studied extensively for its ability to inhibit certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
MPP works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. MPP has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cell signaling.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. MPP has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, MPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of PARP and RTK, which makes it a useful tool for studying the role of these enzymes and receptors in disease. However, MPP is also a relatively new compound, and its effects on the body are not fully understood. Additionally, MPP may have off-target effects that need to be taken into account when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on MPP. One direction is to study its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and receptors in the body. Additionally, further research is needed to determine the safety and efficacy of MPP in humans.
Métodos De Síntesis
The synthesis of MPP involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of MPP is the preparation of 4-pyrimidin-2-ylpiperazine-1-carboxylic acid. This is followed by the preparation of 1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one using a reaction between the carboxylic acid and pyridinone. The final product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MPP has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPP has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-2-4-12(13(18)21)14(22)19-8-10-20(11-9-19)15-16-5-3-6-17-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWSMPTLQJUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)



![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)



![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)